

Publish Comparison Guide: Structural Determination of Halogenated Phenylpropanoic Acids

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Compound of Interest

Compound Name:	2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid
CAS No.:	52916-85-5
Cat. No.:	B12041062

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Executive Summary

Subject Product: **2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid** Primary Application: Intermediate in organic synthesis; stereochemical probe for electrophilic addition mechanisms. Critical Quality Attribute: Stereochemical configuration (erythro vs. threo).

In drug development, the precise stereochemistry of halogenated intermediates dictates the efficacy of downstream coupling reactions. While Nuclear Magnetic Resonance (NMR) provides scalar coupling constants (

), X-ray crystallography remains the gold standard for unambiguous stereochemical assignment, particularly when differentiating between anti (erythro) and syn (threo) addition products.

Technical Comparison: Subject vs. Reference Standard

This section compares the target molecule with its best-characterized alternative to establish experimental expectations.

Feature	Subject (Target)	Reference Standard (Alternative)
Compound	2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid	2,3-Dibromo-3-phenylpropanoic acid
Source Precursor	trans-3-Methoxycinnamic acid	trans-Cinnamic acid
Reaction Type	Electrophilic Bromination (Anti-addition)	Electrophilic Bromination (Anti-addition)
Expected Stereochem	erythro (racemic)	erythro (racemic)
Space Group	To be determined (Likely P2 ₁ /c or P-1)	Monoclinic or Orthorhombic
Unit Cell Vol (approx)	Est. 2100–2200 Å ³ (due to -OMe bulk)	~1999 Å ³ (Experimental)
Melting Point	Determine experimentally (Likely <195°C)	195–200°C (dec)
Disorder Risk	Moderate (Methoxy rotation)	High (Carboxyl/Phenyl rotation)

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Expert Insight: The introduction of the meta-methoxy group breaks the symmetry of the phenyl ring, potentially reducing the likelihood of the high-symmetry disorder observed in the unsubstituted reference. This may actually facilitate easier structure solution despite the increased molecular weight.

Experimental Protocol: Synthesis & Crystallization

To obtain diffraction-quality crystals, you must control the bromination kinetics to prevent polymorph contamination.

Phase 1: Stereoselective Synthesis

Objective: Synthesize the erythro diastereomer via anti-addition.

- Dissolution: Dissolve 10 mmol of trans-3-methoxycinnamic acid in 20 mL of Glacial Acetic Acid.
 - Why: Acetic acid suppresses radical pathways that could lead to syn-addition or scrambling.
- Bromination: Add 10.5 mmol of elemental Bromine (

) dropwise at 0°C.
 - Observation: The deep red color should dissipate upon reaction completion.
- Isolation: Pour mixture into ice water (100 mL). Filter the white precipitate.
- Purification: Wash with cold water to remove acid traces. Dry under vacuum.

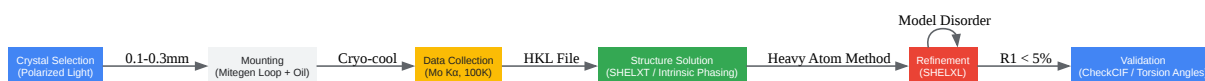
Phase 2: Crystallization for X-ray

Objective: Grow single crystals >0.1 mm suitable for diffraction.

- Method A (Slow Evaporation): Dissolve 50 mg in Ethanol/Water (1:1). Allow to stand at room temperature for 3-5 days.
 - Target: Plate-like crystals.[\[1\]](#)
- Method B (Vapor Diffusion): Dissolve 30 mg in minimal THF (inner vial). Place in a jar containing Hexanes (outer solvent). Seal and store at 4°C.
 - Target: Block-like crystals (preferred for lower mosaicity).

Data Collection & Analysis Workflow

The following diagram outlines the critical path from crystal selection to structure refinement, highlighting decision nodes for handling the heavy bromine atoms.



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Figure 1: Standardized workflow for heavy-atom organic crystallography.

Data Processing Parameters (Reference vs. Subject)

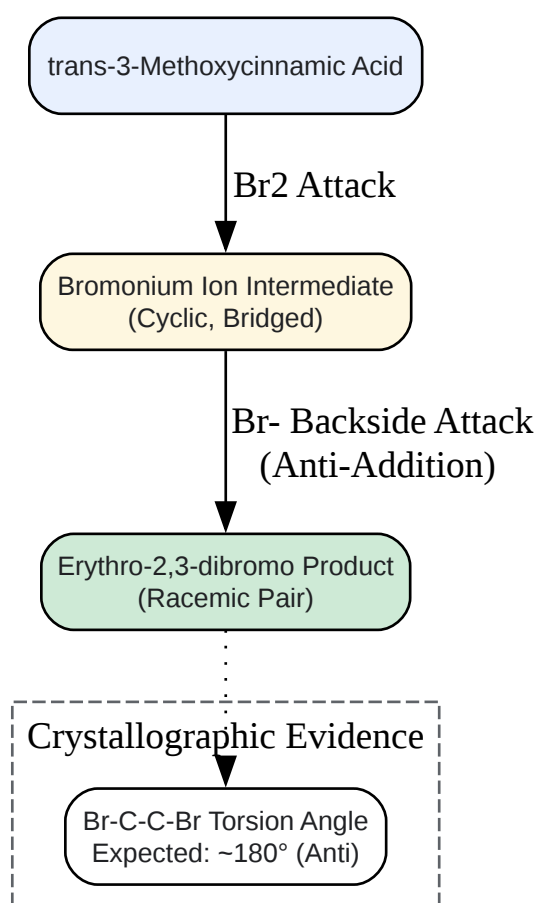
When setting up your refinement in OLEX2 or SHELX, use the Reference Standard values as initial constraints if the Subject data is ambiguous.

- Absorption Correction: Critical. Bromine () has a high absorption coefficient (for Mo K).
 - Action: Use Multi-scan (SADABS) or face-indexed absorption correction.
- Space Group Determination:
 - Reference: (Monoclinic).[1]
 - Subject Prediction: Expect Monoclinic.[1] If systematic absences suggest , check for racemization or non-centrosymmetric packing.

- Refinement Strategy:
 - Locate Br atoms first (highest electron density peaks).
 - Locate O and C atoms in difference Fourier maps.
 - Stereochem Check: Calculate the C2-C3 torsion angle. For erythro, the H-C-C-H torsion should be near 180° (anti-periplanar) in the lowest energy conformer, though crystal packing often distorts this to $\sim 160\text{-}170^\circ$.

Mechanistic Validation (Stereochemistry)

The primary value of this X-ray data is to confirm the reaction mechanism.



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Figure 2: Mechanistic pathway linking synthesis to crystallographic observables.

Interpreting the Results

- Erythro (Anti-Addition): In the Newman projection derived from the crystal structure, the two Bromine atoms will be anti to each other.
- Threo (Syn-Addition): If the Bromine atoms are gauche or syn (torsion $< 60^\circ$), the reaction mechanism involved ion pairing or radical scrambling, deviating from the standard bromonium ion model.

References

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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